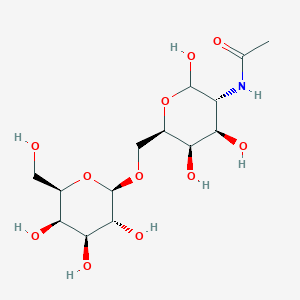

2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose

Descripción general

Descripción

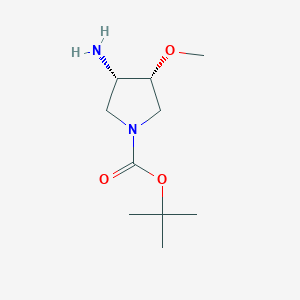

2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose, commonly referred to as 2-Acetylamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose or 6-Acetylamido-6-deoxy-beta-D-galactopyranosyl-D-galactopyranose, is a naturally occurring carbohydrate that is found in various food sources such as milk and grains. It is a component of the glycosaminoglycan (GAG) family and is involved in a variety of physiological and biochemical processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Aplicaciones Científicas De Investigación

Thermal Decomposition

Chiku et al. (2010) explored the thermal decomposition of beta-D-galactopyranosyl-(1-->3)-2-acetamido-2-deoxy-D-galactose (GNB) under neutral conditions, a key consideration in glycosylation reactions and stability in various applications. They found that GNB decomposes rapidly into d-galactose and mono-dehydrated derivatives of 2-acetamido-2-deoxy-d-hexoses, with a half-life of 20 minutes at 90°C and pH 7.5. This highlights its potential instability under specific conditions, relevant for its use in biochemical research and industrial applications (Chiku, Nishimoto, & Kitaoka, 2010).

Synthesis of Thioconjugates

Knapp and Myers (2002) synthesized various functionalized thioglycosides of 2-acetamido-2-deoxy-1-thio-alpha-D-galactopyranose. Their work is crucial for understanding the chemical properties and potential applications of this molecule in the synthesis of complex carbohydrate systems, which could be pivotal in developing synthetic vaccines, enzyme inhibitors, and glycomimetic scaffolds (Knapp & Myers, 2002).

Blood Group Antigens

Ferrari and Pavia (2009) conducted research on the synthesis of TN glycopeptide related to human glycophorin AM, involving 2-acetamido-2-deoxy-alpha-D-galactopyranose residues. This study is significant for medical research, particularly in the area of blood group antigens and glycoprotein synthesis (Ferrari & Pavia, 2009).

Synthesis of Diverse Aminosugars

Cai, Ling, and Bundle (2009) detailed an efficient synthesis method for diverse 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose. This method is important for the preparation of various aminosugars, underlining its significance in pharmaceutical and biochemical research (Cai, Ling, & Bundle, 2009).

Synthesis of Escherichia coli O128 Antigen

Lv et al. (2010) synthesized a pentasaccharide representing the repeating unit of Escherichia coli O128 antigen, involving 2-acetamido-2-deoxy-β-d-galactopyranosyl. This study is pivotal for understanding bacterial pathogenesis and developing potential vaccines or therapeutic agents (Lv, Cheng, Wei, & Du, 2010).

Dermatan Sulfate Fragment Synthesis

Barroca and Jacquinet (2000) reported the synthesis of a disaccharide fragment of dermatan sulfate. Their research contributes to the understanding of the structure and synthesis of complex biological molecules, which is essential in the field of glycobiology and the development of therapeutic agents (Barroca & Jacquinet, 2000).

Mecanismo De Acción

Target of Action

It is known that similar compounds often interact with lectins .

Mode of Action

It is known to be an inhibitor of lectins , which are proteins that can bind to specific carbohydrates.

Biochemical Pathways

Given its inhibitory action on lectins , it may impact the pathways where these proteins play a role.

Result of Action

As an inhibitor of lectins , it may interfere with the functions of these proteins, which include cell-cell adhesion, immune response, and apoptosis.

Propiedades

IUPAC Name |

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-4(17)15-7-10(20)9(19)6(25-13(7)23)3-24-14-12(22)11(21)8(18)5(2-16)26-14/h5-14,16,18-23H,2-3H2,1H3,(H,15,17)/t5-,6-,7-,8+,9+,10-,11+,12-,13?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKXCNXSQYSCQN-UUHITYSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)

![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B1141784.png)

![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)

![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)

![N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1141791.png)

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)